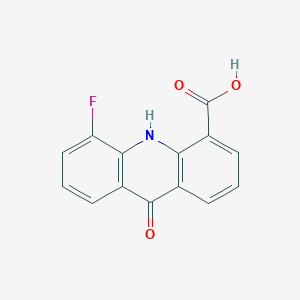

5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

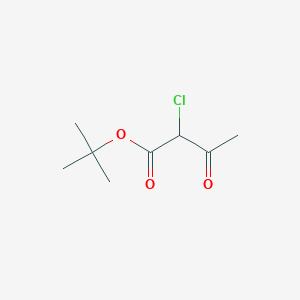

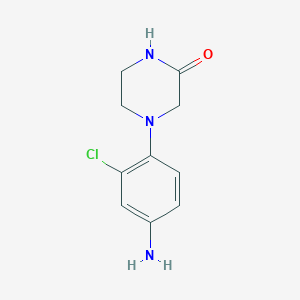

5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a chemical compound with the molecular formula C14H8FNO3 . It is a derivative of acridine, a class of compounds known for their biological activities .

Synthesis Analysis

The synthesis of 9-oxo-9,10-dihydroacridine-4-carboxylic acids, which are precursors to the compound , can be achieved via the Jourdan-Ullmann Reaction of Anthranilic Acids and Methyl 2-Iodobenzoates .Molecular Structure Analysis

The molecular structure of this compound includes a 9,10-dihydroacridine ring with a fluoro substituent at the 5-position and a carboxylic acid group at the 4-position . The InChI code for this compound is 1S/C14H8FNO3/c15-10-6-2-4-8-12 (10)16-11-7 (13 (8)17)3-1-5-9 (11)14 (18)19/h1-6H, (H,16,17) (H,18,19) .Applications De Recherche Scientifique

Photomechanical Materials

Improved Solid-State Photomechanical Materials by Fluorine Substitution : Fluorinated derivatives of 9-anthracene carboxylic acid (9AC) were synthesized and characterized, showing variations in their photomechanical properties. Among these, 4-fluoro-9-anthracene carboxylic acid (4F-9AC) exhibited rapid photomechanical recovery, potentially making it suitable for applications where quick response to light is desired. This research explores the photomechanical response of fluorinated derivatives, opening doors to new material applications in fields requiring controlled light-induced mechanical motions (Zhu et al., 2014).

Fluorescent Probes

Aromatization of 9,10-Dihydroacridine Derivatives : Research identified compound 2H, 9-phenyl-9,10-dihydroacridine-4-carboxylic acid, as a rapid-responding fluorescent probe for selectively detecting peroxynitrite (ONOO-) with significant selectivity and sensitivity. This discovery contributes to the development of more effective probes for detecting critical molecular and ionic species, with potential applications in various scientific and medical fields (Li et al., 2017).

Antimicrobial Research

Synthesis of Fluorinated Naphthyridine Derivatives : Novel fluorinated naphthyridine derivatives were synthesized and evaluated for antimycobacterial activities against various Mycobacterium strains. One particular derivative exhibited potent antimycobacterial activity, highlighting the significance of fluorinated compounds in developing new treatments for mycobacterial infections (Dinakaran et al., 2008).

Fluorescence in Carbon Dots

Carbon Dots with High Fluorescence Quantum Yield : This study focused on the fluorescence origins of carbon dots (N,S-CDs), identifying organic fluorophores such as 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid (TPDCA) as the primary contributors to their high fluorescence. This insight can enhance the understanding and application of carbon dots in areas like bioimaging and nanotechnology (Shi et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-fluoro-9-oxo-10H-acridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO3/c15-10-6-2-4-8-12(10)16-11-7(13(8)17)3-1-5-9(11)14(18)19/h1-6H,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUASPKZTXJPOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548764 |

Source

|

| Record name | 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |

CAS RN |

98370-46-8 |

Source

|

| Record name | 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)methyl]azetidine](/img/structure/B1340349.png)

![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)

![3,8-Dioxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1340362.png)